Nafocare B1 Nafocare B1
Brand Name: Vulcanchem
CAS No.: 93135-89-8
VCID: VC1612293
InChI: InChI=1S/C11H12O7/c1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15/h2-3,6,8,12,14-15H,4H2,1H3/t6-,8+,10+,11-/m0/s1
SMILES: CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O
Molecular Formula: C11H12O7
Molecular Weight: 256.21 g/mol

Nafocare B1

CAS No.: 93135-89-8

Cat. No.: VC1612293

Molecular Formula: C11H12O7

Molecular Weight: 256.21 g/mol

* For research use only. Not for human or veterinary use.

Nafocare B1 - 93135-89-8

Specification

CAS No. 93135-89-8
Molecular Formula C11H12O7
Molecular Weight 256.21 g/mol
IUPAC Name (3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(5-methylfuran-2-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one
Standard InChI InChI=1S/C11H12O7/c1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15/h2-3,6,8,12,14-15H,4H2,1H3/t6-,8+,10+,11-/m0/s1
Standard InChI Key JSWWYAITRNDLLQ-HBJDUEGVSA-N
Isomeric SMILES CC1=CC=C(O1)[C@]2(C(=O)O[C@H]3[C@@]2(OC[C@@H]3O)O)O
SMILES CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O
Canonical SMILES CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O

Introduction

Chemical Identity and Basic Properties

Nafocare B1, also known by its systematic IUPAC name (3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(5-methylfuran-2-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one, is a complex organic molecule containing multiple functional groups. The compound possesses a specific stereochemistry as indicated by its IUPAC name, with defined configurations at four stereogenic centers that are critical to its three-dimensional structure and potential biological interactions. This molecular architecture consists of fused ring systems incorporating furan moieties and multiple hydroxyl groups that contribute to its chemical reactivity profile.

The basic chemical and physical properties of Nafocare B1 are summarized in the table below:

PropertyValue
CAS Registry Number93135-89-8
Molecular FormulaC11H12O7
Molecular Weight256.21 g/mol
IUPAC Name(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(5-methylfuran-2-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one
PubChem Compound ID188205

The compound contains a total of seven oxygen atoms, contributing to its potential hydrogen bonding capabilities and solubility characteristics. These oxygen-rich functional groups likely influence its interactions with biological systems and its potential applications in research contexts.

Structural Characteristics and Chemical Identifiers

Molecular Structure and Representations

Nafocare B1 possesses a complex three-dimensional structure with multiple chiral centers. The structure features a fused ring system that includes a methylfuran group, which contributes to its unique spatial arrangement and potential reactivity. The presence of multiple hydroxyl groups creates opportunities for hydrogen bonding, while the lactone functionality introduces potential reactivity with nucleophiles.

Various chemical notation systems have been employed to accurately represent the structure of Nafocare B1:

Notation TypeRepresentation
Standard InChIInChI=1S/C11H12O7/c1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15/h2-3,6,8,12,14-15H,4H2,1H3/t6-,8+,10+,11-/m0/s1
Standard InChIKeyJSWWYAITRNDLLQ-HBJDUEGVSA-N
Isomeric SMILESCC1=CC=C(O1)[C@]2(C(=O)O[C@H]3[C@@]2(OC[C@@H]3O)O)O
Canonical SMILESCC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O

These notations provide critical information for researchers seeking to work with or study this compound, facilitating both computational analyses and experimental design.

Stereochemistry and Conformation

The stereochemistry of Nafocare B1 is defined by four stereogenic centers with specific configurations: (3S,3aR,6S,6aS). This precise three-dimensional arrangement is essential to its potential biological activity and chemical behavior. The compound features a rigid fused ring system with limited conformational flexibility, which may contribute to selective binding with biological targets if such applications are explored.

The stereochemical information encoded in the SMILES notation indicates the specific spatial orientation of substituents at each chiral center, information that is crucial for any structure-activity relationship studies or computational modeling of this compound.

Known Synonyms and Alternative Nomenclature

Research and commercial contexts sometimes utilize alternative names for Nafocare B1. Understanding these synonyms is important for comprehensive literature searches and avoiding confusion in scientific communication. The following synonyms have been documented:

  • Nafocare

  • Nafocare B

  • Nafocare B2

  • Nafocare B3

  • Methylfurylbutyrolactone

These alternative designations may appear in different contexts, including research publications, chemical catalogs, or regulatory documentation. When conducting literature searches or sourcing this compound, researchers should consider all these naming variations to ensure comprehensive results.

Physical and Chemical Properties

Physicochemical Characteristics

Based on its structure, Nafocare B1 is expected to demonstrate specific physicochemical behaviors. The presence of multiple hydroxyl groups suggests potential water solubility, while the methylfuran and lactone components contribute hydrophobic character, resulting in a mixed solubility profile. This combination of hydrophilic and hydrophobic elements may facilitate its interaction with diverse biological systems if employed in research applications.

The compound's molecular weight of 256.21 g/mol places it in a range that potentially allows for cell membrane permeability, a characteristic relevant to biological research applications. Additionally, the multiple functional groups present in its structure suggest potential chemical reactivity, particularly through the hydroxyl groups and the lactone moiety.

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